5-Fluoro-7-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, has been a topic of interest in recent years . These compounds are synthesized using multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is represented by the formula C10H8FNO . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde include a molecular weight of 177.18 and a storage temperature recommendation of refrigeration .Scientific Research Applications
General Use
“5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Application in Multicomponent Reactions
Specific Scientific Field
This compound has been used in the field of organic chemistry, specifically in multicomponent reactions (MCRs) .
Summary of the Application
“1H-Indole-3-carbaldehyde” and its derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions .
Methods of Application or Experimental Procedures
In multicomponent reactions, more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Results or Outcomes
The use of “1H-Indole-3-carbaldehyde” and its derivatives in multicomponent reactions has led to the assembly of pharmaceutically interesting scaffolds . These reactions have been highlighted as significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Antifungal Properties
Specific Scientific Field
This compound has been used in the field of biological sciences , specifically in studying antifungal properties .
Summary of the Application
Indole-3-carbaldehyde and its derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, have been found to have antifungal properties . They partially account for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .
Methods of Application or Experimental Procedures
The compound is applied to the skin of amphibians to study its effects on chytridiomycosis, a fungal disease .
Results or Outcomes
The application of “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” has shown to provide some level of protection against chytridiomycosis in amphibian species .
Biological Potential of Indole Derivatives
Specific Scientific Field
This compound has been used in the field of pharmaceutical sciences .
Summary of the Application
Indole derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
The use of “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde” in the synthesis of various indole derivatives has led to the discovery of compounds with diverse biological activities and therapeutic possibilities .
Anti-Inflammatory and Analgesic Activities
Specific Scientific Field
This compound has been used in the field of pharmaceutical sciences .
Summary of the Application
Indole derivatives, including “5-Fluoro-7-methyl-1H-indole-3-carbaldehyde”, have been found to show anti-inflammatory and analgesic activities .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
Among the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Future Directions
The future directions for the use of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde and similar compounds lie in their potential for the synthesis of active molecules. Their role in multicomponent reactions offers access to complex molecules, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXBNDVZPXNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745112 | |
Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
1190321-22-2 | |
Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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